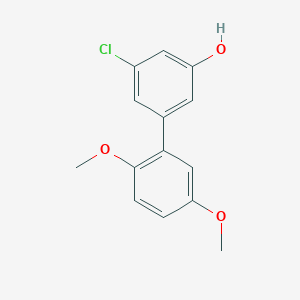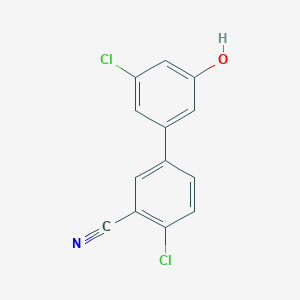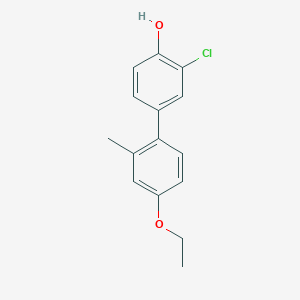
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% (5-CFPC) is an organic compound belonging to the class of phenols. It is a colorless to pale yellow liquid at room temperature, and it has a strong, pungent odor. 5-CFPC is widely used in scientific research for its various applications, including synthesis and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed that it binds to certain proteins in the cell membrane and inhibits their activity. It has been suggested that 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% may also interact with certain enzymes and modulate their activity.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has been shown to have anti-inflammatory, antifungal, and insecticidal properties. It has also been shown to inhibit the release of certain hormones and neurotransmitters, and it has been shown to have a modulatory effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also non-toxic, and it has a wide range of applications. However, there are some limitations associated with the use of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments. It is not very soluble in water, and it can be difficult to purify and isolate.
Direcciones Futuras
The future directions of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% research are numerous. It has potential applications in the development of new drugs, polymers, and other organic compounds. It could also be used to study the structure and function of enzymes and other proteins. Additionally, it could be used to develop new biosensors and biomedical devices. Finally, further research could be conducted to explore the biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% and its potential therapeutic applications.
Métodos De Síntesis
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% can be synthesized by the reaction of 4-carboxy-3-fluorophenol and 3-chlorophenol in an acidic medium. The reaction is catalyzed by sulfuric acid, and the product is obtained in 95% yield. The reaction is carried out at a temperature of 150°C for 1 hour. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as antifungal agents, insecticides, and anti-inflammatory compounds. It has also been used in the synthesis of polymers, dyes, and other organic compounds. 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been used to study the structure and function of enzymes, and it has been used in the development of biosensors and biomedical devices.
Propiedades
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGRNDSOCJPBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686064 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol | |
CAS RN |
1261956-09-5 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














